methyl (2R)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate
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Overview
Description
Methyl (2R)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate is a synthetic organic compound known for its distinctive chemical structure. It is characterized by the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These protecting groups are often used to shield reactive amines during chemical synthesis, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate typically involves several steps:
Starting Materials: The process begins with commercially available amino acids or their derivatives.
Protection of Amino Groups: The amine groups are protected using benzyloxycarbonyl chloride and tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acids are then coupled using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Automation and continuous flow synthesis are often employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate undergoes various reactions, including:
Hydrolysis: The ester and protecting groups can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: While the compound itself is relatively stable, its derivatives can undergo oxidation or reduction depending on the functional groups present.
Substitution Reactions: The benzyloxycarbonyl and tert-butoxycarbonyl groups can be selectively removed to unmask the amines, allowing further functionalization.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Deprotection: Trifluoroacetic acid (TFA) for tert-butoxycarbonyl removal and hydrogenolysis for benzyloxycarbonyl removal using palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Hydrolysis Products: Free amino acids or their derivatives.
Deprotection Products: Unprotected amines ready for further chemical modifications.
Scientific Research Applications
Methyl (2R)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate is utilized in various scientific fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions where protected amino acids are used.
Medicine: For the development of pharmaceuticals, particularly in peptide-based drugs.
Industry: In the manufacturing of fine chemicals and as a building block for more elaborate chemical entities.
Mechanism of Action
The compound itself is primarily a synthetic intermediate and does not have a direct mechanism of action. upon deprotection, the resulting free amines can interact with biological targets, participating in biochemical pathways or serving as substrates for enzymes.
Comparison with Similar Compounds
Compared to other amino acid derivatives, methyl (2R)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate stands out due to its dual protecting groups, providing greater control over sequential deprotection and functionalization processes.
List of Similar Compounds
Methyl (2R)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butyloxy)carbonyl]amino}hexanoate.
Ethyl (2R)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate.
This unique structure and reactivity make it a valuable tool in synthetic organic chemistry.
Properties
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6/c1-19(2,3)27-18(24)21-15(16(22)25-4)11-8-12-20-17(23)26-13-14-9-6-5-7-10-14/h5-7,9-10,15H,8,11-13H2,1-4H3,(H,20,23)(H,21,24)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYSRIJWRASDRW-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCNC(=O)OCC1=CC=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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